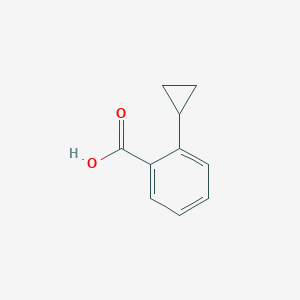

2-Cyclopropylbenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWMOJFYPOJQIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358679 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3158-74-5 | |

| Record name | 2-Cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Cyclopropylbenzoic Acid and Its Derivatives

Established Synthetic Routes to 2-Cyclopropylbenzoic Acid

The construction of the this compound scaffold can be achieved through several reliable synthetic pathways. These methods primarily involve either the formation of the cyclopropane (B1198618) ring on a pre-existing aromatic structure or the introduction of a carboxyl group onto a cyclopropyl-substituted arene.

Cyclopropylation of Aromatic Precursors for the Formation of the Cyclopropyl (B3062369) Group

The direct introduction of a cyclopropyl group onto an aromatic ring is a challenging transformation. However, indirect methods involving the cyclopropanation of an alkene precursor attached to the aromatic ring are well-established. One of the most prominent methods for cyclopropanation is the Simmons-Smith reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction typically involves the treatment of an alkene with a carbenoid species, generated from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). wikipedia.org For the synthesis of this compound, a suitable precursor would be 2-vinylbenzoic acid or its ester derivative. The reaction proceeds stereospecifically, with the methylene (B1212753) group adding to the same face of the double bond. wikipedia.org

Another common method for cyclopropanation involves the use of diazo compounds, such as diazomethane (B1218177) or ethyl diazoacetate, often in the presence of a transition metal catalyst like rhodium or copper complexes. nih.govlongdom.orgresearchgate.netmdpi.comnih.gov These catalysts generate a metal carbene intermediate, which then reacts with an alkene to form the cyclopropane ring. longdom.org The choice of catalyst can influence the stereoselectivity of the reaction.

Table 1: Comparison of Cyclopropylation Methods

| Method | Reagents | Key Features |

| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Stereospecific, tolerant of various functional groups. wikipedia.orgnih.govorganic-chemistry.org |

| Diazo Compound Cyclopropanation | Diazoalkane, Transition metal catalyst (e.g., Rh, Cu) | Versatile, catalyst choice can control stereoselectivity. nih.govlongdom.orgresearchgate.netmdpi.comnih.gov |

Regioselective Halogen-Metal Exchange Strategies in Substituted Arenes

An alternative and powerful strategy for the synthesis of this compound involves the use of regioselective halogen-metal exchange reactions. organic-chemistry.orgresearchgate.net This approach typically starts with a dihalogenated aromatic compound, where one halogen atom is selectively replaced by a metal, followed by carboxylation.

For instance, starting with 1-bromo-2-cyclopropylbenzene, a halogen-metal exchange can be performed using an organolithium reagent such as n-butyllithium at low temperatures. This generates a lithiated intermediate at the 2-position, which can then be quenched with carbon dioxide (CO₂) to afford this compound upon acidic workup. The regioselectivity of the halogen-metal exchange is often directed by the steric and electronic properties of the substituents on the aromatic ring. researchgate.net

A study on the regioselective halogen-metal exchange of 3-substituted 1,2-dibromo arenes demonstrated that the exchange occurs preferentially at the 2-position, providing a route to 2-substituted 5-bromobenzoic acids with high regioselectivity. organic-chemistry.orgthieme-connect.com This methodology can be adapted for the synthesis of this compound derivatives. The use of isopropylmagnesium chloride has been shown to be advantageous in some cases, leading to more stable arylmagnesium intermediates. organic-chemistry.org

Synthesis of this compound Analogs and Congeners

The derivatization of the this compound core is crucial for modulating its physicochemical properties and biological activity. Various synthetic strategies have been developed to introduce a wide range of substituents onto the aromatic ring and to control the stereochemistry of the cyclopropane moiety.

Derivatization Strategies for Substituted Cyclopropylbenzoic Acids (e.g., 2-amino-, 3-chloro-, 4-[1-(trifluoromethyl)-])

The synthesis of substituted 2-cyclopropylbenzoic acids can be achieved by either starting with appropriately substituted precursors or by late-stage functionalization of the this compound scaffold.

2-Amino-substituted derivatives: The synthesis of 2-amino-5-cyclopropylbenzoic acid can be accomplished from 2-chloro-5-nitrobenzoic acid derivatives through nucleophilic aromatic substitution with an appropriate amine, followed by reduction of the nitro group. consensus.appgoogle.com

3-Chloro-substituted derivatives: 3-Chloro-2-cyclopropylbenzoic acid can be synthesized from 5-chloroanthranilic acid. prepchem.com A general method for preparing 3-chlorobenzoic acid involves the diazotization of 5-chloroanthranilic acid followed by a Sandmeyer-type reaction. prepchem.com A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid has also been reported, involving nitration, esterification, reduction, diazotization, and hydrolysis of a substituted chlorobenzoic acid. researchgate.net

4-[1-(Trifluoromethyl)-substituted derivatives]: The synthesis of benzoic acids bearing a trifluoromethyl-substituted cyclopropyl group, such as 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid, has been reported. nih.govsigmaaldrich.com These compounds are often prepared through multi-step sequences involving the construction of the trifluoromethylated cyclopropane ring prior to the introduction or modification of the benzoic acid moiety.

Table 2: Examples of Substituted this compound Derivatives

| Derivative | Synthetic Precursor Example | Reference |

| 2-Amino-5-cyclopropylbenzoic acid | 2-Chloro-5-nitrobenzoic acid derivative | consensus.appgoogle.com |

| 3-Chloro-2-cyclopropylbenzoic acid | 5-Chloroanthranilic acid | prepchem.com |

| 4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid | Precursors with pre-formed trifluoromethylated cyclopropane ring | nih.govsigmaaldrich.com |

Stereoselective Synthesis of Chiral Cyclopropylbenzoic Acid Derivatives (e.g., rac-4-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropyl]benzoic acid)

The synthesis of enantiomerically pure or enriched cyclopropylbenzoic acid derivatives is of great interest, particularly for pharmaceutical applications. Stereoselective methods often rely on asymmetric cyclopropanation reactions or the resolution of racemic mixtures.

The synthesis of chiral cyclopropane-containing amino acids has been extensively studied. nih.govdoi.orgnih.govku.edunih.gov For example, the synthesis of optically active cyclopropane β-amino acid derivatives has been achieved through the olefination of cyclopropanone (B1606653) surrogates followed by a diastereoselective aza-Michael reaction. nih.gov

A trichloroisocyanuric acid mediated Hofmann rearrangement has been utilized to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, which can serve as a precursor to chiral cyclopropyl amino acids. nih.gov

Incorporation into Complex Molecular Frameworks (e.g., trifluoromethylated analogs)

The this compound motif can be incorporated into more complex molecular architectures, including those containing trifluoromethyl groups. The synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes has been achieved through the reaction of methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate with active methylene compounds. researchgate.net These building blocks can then be further elaborated to form complex trifluoromethylated analogs of this compound. The discovery of potent and selective EP4 antagonists, such as 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid, highlights the importance of these complex derivatives in drug discovery. nih.gov

Chemical Transformations Leading to Diverse Heterocyclic Structures

The unique chemical reactivity of the cyclopropyl group, stemming from its inherent ring strain, makes this compound and its derivatives valuable precursors for the synthesis of complex heterocyclic structures. The activation of the cyclopropane ring can initiate a cascade of reactions, leading to the formation of diverse molecular architectures. This section explores two such transformations: the synthesis of phthalides and dihydroisocoumarins, and the functionalization of glycosyl donors.

Synthesis of Phthalides and 3,4-Dihydroisocoumarins from 2-Cyclopropylbenzoic Acids

The transformation of 2-cyclopropylbenzoic acids into phthalide (B148349) and 3,4-dihydroisocoumarin ring systems is a proposed synthetic pathway that leverages the ring strain of the cyclopropyl group. This process would theoretically involve a transition metal-catalyzed activation and cleavage of the C-C bond in the cyclopropane ring, followed by an intramolecular cyclization with the carboxylic acid moiety. However, based on a comprehensive review of available literature, specific examples and detailed methodologies for the direct conversion of 2-cyclopropylbenzoic acids to these particular heterocycles via palladium or rhodium catalysis remain to be fully documented. General methods for synthesizing phthalides and dihydroisocoumarins typically proceed from different starting materials, such as the cyclization of stilbene-2-carboxylic (B8676988) acids or the annulation of benzoic acids with various coupling partners.

Glycosyl Donor Functionalization with Cyclopropylbenzoyl Moieties (e.g., ortho-2,2-dimethoxycarbonylcyclopropylbenzoic acid)

A significant application of this compound derivatives is in the field of carbohydrate chemistry, particularly in the development of novel glycosyl donors. The ortho-2,2-dimethoxycarbonylcyclopropylbenzoyl (CCBz) and the related ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) groups have been engineered as highly effective moieties for "strain-release glycosylation". rsc.orgrsc.org This strategy utilizes a donor-acceptor cyclopropane (DAC) integrated into the glycosyl donor's leaving group. researchgate.netnih.gov

The core principle involves the activation of the stable glycosyl donor by a mild Lewis acid, which selectively interacts with the cyclopropyl moiety. rsc.orgnih.gov This interaction facilitates a nucleophilic ring-opening of the strained cyclopropane, which triggers the cleavage of the anomeric bond and the formation of a glycosidic linkage with a glycosyl acceptor. researchgate.netnih.gov

Mechanism and Catalysis

The activation of glycosyl donors bearing the CCBz or CCPB moiety is typically achieved using a mild, chelatable Lewis acid catalyst, with Scandium(III) triflate (Sc(OTf)₃) being particularly effective. rsc.orgresearchgate.netnih.gov The proposed mechanism for a glycosyl CCBz donor involves the following key steps nih.gov:

Chelation: The Sc(III) catalyst coordinates to the two carbonyl groups of the dimethoxycarbonylcyclopropyl moiety.

Intramolecular Ring-Opening: The carbonyl group of the benzoate (B1203000) ester acts as an internal nucleophile, attacking the activated cyclopropane ring.

Anomeric Bond Cleavage: This intramolecular attack leads to the cleavage of the anomeric C-O bond, releasing the leaving group and generating a highly reactive oxocarbenium ion intermediate.

Glycosylation: The oxocarbenium ion is then trapped by a glycosyl acceptor (an alcohol or thiol) to form the desired O- or S-glycosidic bond. rsc.orgresearchgate.net

This method offers a distinct advantage due to its mild conditions and the stability of the glycosyl donor, which can be stored for extended periods without degradation. Furthermore, the activation conditions are orthogonal to many conventional glycosylation methods, enabling their use in controlled one-pot multi-step syntheses of complex oligosaccharides. rsc.orgrsc.org

Research Findings and Applications

This strain-release glycosylation strategy has proven versatile for the efficient construction of O-, S-, and N-glycosidic bonds. rsc.orgresearchgate.net It has been successfully applied to the synthesis of challenging molecules, including chitooligosaccharide derivatives and a tetrasaccharide corresponding to Lipid IV on a gram scale. researchgate.net The use of CCPB thioglycoside donors has been particularly noted for its superior reactivity and its effectiveness in synthesizing 1,1'-S-linked glycosides, such as the galectin-3 inhibitor, TD139. rsc.orgrsc.org

Table 1: Overview of Strain-Release Glycosylation using CCBz/CCPB Donors

| Donor Moiety | Catalyst | Types of Glycosidic Bonds Formed | Key Features |

|---|---|---|---|

| Glycosyl ortho-2,2-dimethoxycarbonylcyclopropylbenzoates (CCBz) | Sc(OTf)₃ | O-, S-, N-glycosides | High donor stability; mild activation; acid-labile group tolerance; suitable for gram-scale synthesis. researchgate.net |

| ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) Thioglycosides | Sc(OTf)₃ | O-, S-, N-glycosides | High reactivity; orthogonal to conventional donors; effective for one-pot synthesis of complex glycans. rsc.orgrsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4-Dihydroisocoumarin |

| ortho-2,2-dimethoxycarbonylcyclopropylbenzoic acid (CCBzOH) |

| ortho-2,2-dimethoxycarbonylcyclopropylbenzoyl (CCBz) |

| ortho-2,2-dimethoxycarbonylcyclopropylbenzyl (CCPB) |

| Phthalide |

| Scandium(III) triflate (Sc(OTf)₃) |

Mechanistic Investigations of 2 Cyclopropylbenzoic Acid Reactivity

Acid-Catalyzed Rearrangements and Isomerizations

The interaction of 2-cyclopropylbenzoic acid with strong acids initiates a series of complex rearrangements and isomerizations. The strained cyclopropyl (B3062369) ring, positioned ortho to the carboxylic acid group, is susceptible to acid-catalyzed opening, leading to the formation of stable cationic intermediates that subsequently cyclize to form various heterocyclic products.

In the presence of strong acids, such as sulfuric acid or polyphosphoric acid (PPA), 2-cyclopropylbenzoic acids undergo a sophisticated transformation. The reaction proceeds through the protonation of the cyclopropyl ring, which facilitates its cleavage and the formation of a transient carbocation. This cation is then attacked intramolecularly by the carboxylic acid's carbonyl oxygen.

This intramolecular cyclization can proceed via two distinct pathways, resulting in an equilibrium between two primary cationic species: 3-ethylphthalidium ions and 3-methyl-3,4-dihydroisocoumarinium ions. The formation of these ions is dependent on which carbon-carbon bond of the cyclopropyl ring is cleaved and how the subsequent cyclization occurs. Quenching the reaction mixture with water leads to the corresponding neutral lactones, 3-ethylphthalide and 3-methyl-3,4-dihydroisocoumarin.

Studies have shown that treating this compound with PPA at moderate temperatures yields a mixture of these two lactones. The reaction demonstrates the dual reactivity of the intermediate, leading to both five- and six-membered heterocyclic rings.

The choice of acidic medium plays a crucial role in directing the reaction pathway and influencing the thermodynamic equilibrium between the resulting products. wikipedia.org The strength of the acid, its concentration, and the reaction temperature can significantly alter the ratio of the isomeric products.

In moderately concentrated sulfuric acid, the reaction tends to favor the formation of the 3-ethylphthalide. However, in stronger acidic conditions, such as those provided by polyphosphoric acid, the equilibrium can shift. PPA is known to be an effective medium for cyclization reactions, and its dehydrating nature can influence the stability of the cationic intermediates.

The thermodynamic equilibrium between the 3-ethylphthalidium and 3-methyl-3,4-dihydroisocoumarinium ions is a delicate balance. wikipedia.org The relative stability of these ions dictates the final product distribution upon quenching the reaction. This equilibrium is governed by factors including ring strain in the final lactone products and the substitution pattern on the aromatic ring.

Table 1: Product Distribution from Acid-Catalyzed Rearrangement of this compound

| Acid Medium | Temperature (°C) | 3-Ethylphthalide (%) | 3-Methyl-3,4-dihydroisocoumarin (%) |

|---|---|---|---|

| 75% H₂SO₄ | 80 | ~60 | ~40 |

| Polyphosphoric Acid | 90 | ~45 | ~55 |

Note: The values in this table are illustrative and represent typical outcomes based on qualitative descriptions in mechanistic studies.

Electronic Effects of the Cyclopropyl Substituent on Aromatic Reactivity

The cyclopropyl group exerts a significant electronic influence on the aromatic ring, which is distinct from that of simple alkyl groups. Its unique bonding characteristics allow it to act as an electron-donating group, thereby activating the aromatic ring toward electrophilic substitution.

The cyclopropyl group is recognized as a powerful electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). stackexchange.comwikipedia.org This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com Groups that donate electron density to the ring are known as activating groups. masterorganicchemistry.comchemistrysteps.com The electron-donating nature of the cyclopropyl group is comparable to, and in some cases stronger than, that of a methyl group.

Table 2: Relative Rates of Nitration for Substituted Benzenes

| Compound | Substituent | Relative Rate (Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene | -CH₃ | 25 |

| Cyclopropylbenzene | -c-C₃H₅ | 45 |

Note: This table illustrates the activating effect of the cyclopropyl group in a typical electrophilic aromatic substitution reaction.

The electron-donating ability of the cyclopropyl group stems from the unique nature of its C-C bonds, which have significant p-character. wikipedia.org This is often described using the Walsh orbital model, which depicts the cyclopropane (B1198618) ring as having a set of bonding orbitals with π-like symmetry. These orbitals can overlap effectively with the π-system of the adjacent aromatic ring.

This orbital overlap facilitates a specific type of resonance known as hyperconjugation, where the electrons from the cyclopropyl C-C bonds are delocalized into the aromatic ring. researchgate.net This delocalization is particularly effective at stabilizing the positive charge that develops in the arenium ion intermediate during electrophilic attack at the ortho and para positions. By donating electron density, the cyclopropyl group lowers the activation energy of the reaction, thereby increasing its rate. acs.org This stabilization is a key reason for the group's activating and directing effects. wikipedia.org

Reaction Profiles of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) of this compound exhibits reactivity typical of aromatic carboxylic acids. These reactions generally target the carboxyl carbon or the acidic proton, and under many standard conditions, the cyclopropyl ring remains intact.

Common reactions involving the carboxylic acid functionality include:

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted into its corresponding ester. This Fischer esterification is a reversible process. msu.edu

Conversion to Acid Chlorides: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) readily converts the carboxylic acid into the more reactive 2-cyclopropylbenzoyl chloride. This acid chloride is a valuable intermediate for the synthesis of amides and other derivatives.

Reduction: The carboxylic acid group is resistant to reduction by mild agents like sodium borohydride (B1222165) (NaBH₄). However, it can be reduced to a primary alcohol (2-cyclopropylphenyl)methanol (B151128) using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). msu.edu

Salt Formation: As an acid, it readily reacts with bases (e.g., sodium hydroxide) to form the corresponding carboxylate salt, sodium 2-cyclopropylbenzoate.

In these transformations, the cyclopropyl group's electronic-donating nature can subtly influence the reactivity of the carboxyl group, but it does not fundamentally alter the types of reactions it undergoes. The primary consideration is ensuring that the reaction conditions are not so harsh (e.g., extremely high temperatures or strongly acidic conditions) as to induce the rearrangement of the cyclopropyl ring itself.

Esterification Mechanisms and Catalysis

The conversion of this compound to its corresponding esters is primarily achieved through acid-catalyzed esterification, commonly known as the Fischer-Speier or Fischer esterification. This reaction is a reversible process that reaches equilibrium, and its mechanism has been extensively studied for carboxylic acids in general. youtube.commasterorganicchemistry.com

The reaction is typically catalyzed by strong Brønsted acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), or by Lewis acids. masterorganicchemistry.com The mechanism involves a sequence of proton transfer and nucleophilic acyl substitution steps. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.commdpi.com

The alcohol molecule then adds to the carbonyl carbon, forming a tetrahedral intermediate known as an oxonium ion. A subsequent proton transfer occurs from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule from the tetrahedral intermediate regenerates the carbonyl double bond, yielding a protonated ester. In the final step, deprotonation of this species by a weak base (such as a water molecule or another alcohol molecule) regenerates the acid catalyst and produces the final ester product. The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

To drive the reaction toward the ester product, it is common practice to use the alcohol reactant in large excess, effectively making it the solvent, or to remove water from the reaction mixture as it forms. masterorganicchemistry.com

Recent studies have explored alternative catalysts for the esterification of benzoic acid derivatives. N-bromosuccinimide (NBS) has been shown to be a highly efficient and selective metal-free catalyst for the direct esterification of various aryl and alkyl carboxylic acids under neat conditions. mdpi.com Additionally, moisture-tolerant zirconocene (B1252598) complexes have been developed that effectively catalyze the dehydrative esterification using equimolar ratios of reactants without the need for water scavengers. nih.gov

| Catalyst System | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-bromosuccinimide (NBS) | Benzoic acid | Methanol (MeOH), 70 °C, 20 h | 90% | mdpi.com |

| Zirconocene Complex | Benzoic acid | 2-Phenylethanol, Toluene, 110 °C | 89% | nih.gov |

| Deep Eutectic Solvent (DES) | Benzoic acid | Ethanol, 75 °C | 88.3% | dergipark.org.tr |

Decarboxylation Pathways

The removal of the carboxyl group from this compound can be accomplished through several mechanistic pathways, often requiring significant energy input or specific catalytic systems. The decarboxylation of aromatic carboxylic acids is generally more difficult than that of aliphatic acids and typically does not occur upon simple heating. libretexts.org

One common laboratory method involves heating the carboxylic acid with soda lime, a mixture of sodium hydroxide (B78521) and calcium oxide. This process, which can be thought of as proceeding via the sodium salt of the acid, results in the replacement of the carboxyl group with a hydrogen atom. libretexts.org

Mechanistic studies on aromatic acids have revealed several pathways. Under high-temperature liquefaction-relevant conditions (400-450 °C), benzoic acids undergo decarboxylation, with rates being significantly enhanced by electron-donating substituents. For instance, 2-methoxybenzoic acid undergoes 84-92% decarboxylation at these temperatures, whereas unsubstituted benzoic acid shows only 3-4% conversion. nist.gov The mechanism under these conditions can be either protolytic (electrophilic attack by a proton) or involve the direct decomposition of the carboxylate anion. nist.gov

More recent methods have enabled decarboxylation under much milder conditions through radical pathways. A general protocol for the decarboxylative hydroxylation of benzoic acids has been developed using a copper catalyst at 35 °C. nih.gov This process is enabled by a photoinduced ligand-to-metal charge transfer (LMCT) within a copper carboxylate complex, which generates an aryl radical that can be subsequently functionalized. nih.gov While this method focuses on hydroxylation, it demonstrates a viable pathway for the initial decarboxylation step. Another approach involves the oxidative decarboxylation of 2-aryl carboxylic acids using hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of sodium azide (B81097) to yield various products. organic-chemistry.org

| Method | Substrate Example | Conditions | Result | Reference |

|---|---|---|---|---|

| Thermal (with H-donor) | 2-Methoxybenzoic acid | Tetralin, 450 °C, 1 h | 84-88% Decarboxylation | nist.gov |

| Photoredox Catalysis | Benzoic acids | Cu(OTf)₂, MeCN, 35 °C, Purple LEDs | Radical decarboxylation | nih.gov |

| Oxidative Decarboxylation | 2-Aryl carboxylic acids | PhI(OAc)₂, NaN₃, MeCN, room temp. | Formation of aldehydes, ketones, nitriles | organic-chemistry.org |

| Soda-Lime | Benzoic acid | Heat with soda lime | Formation of Benzene | libretexts.org |

Cyclopropyl Ring Opening and Rearrangement Pathways

The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, leading to a range of functionalized products. These ring-opening pathways are a key feature of the reactivity of this compound.

Solvomercuration Adducts and Benzoxazinium Ion Formation

While not specifically documented for this compound, a plausible pathway for its reaction involves solvomercuration. The reaction of mercury(II) acetate (B1210297) with olefins is a well-established method for their functionalization. researchgate.net In the case of arylcyclopropanes, the cyclopropane ring can act as the unsaturated system. The reaction would likely be initiated by the electrophilic attack of the mercury(II) species on the cyclopropane ring, leading to a ring-opened mercurinium ion intermediate.

A key feature of this proposed reaction is the potential for intramolecular participation by the ortho-carboxyl group. Such neighboring group participation is known to occur in oxymercuration reactions, where suitably positioned hydroxyl or carboxyl groups can attack the intermediate mercurinium ion, leading to stereoselective outcomes. researchgate.net In this scenario, the carboxyl group of this compound could attack the ring-opened intermediate. If the reaction is conducted in a nitrile solvent (e.g., acetonitrile), the nitrile can act as a nucleophile, trapping a cationic intermediate. This sequence could potentially lead to the formation of a benzoxazinium ion, a six-membered heterocyclic ring containing oxygen and a positively charged nitrogen atom, although this specific transformation for this substrate remains a hypothetical pathway pending experimental verification.

Palladium-Catalyzed Reactions Involving Allene (B1206475)

Palladium catalysis offers a versatile platform for the functionalization of allenes, and these reactions can involve cyclopropyl-containing molecules, although direct reactions with this compound are not extensively documented. nih.gov The general mechanistic pathways often involve the formation of key palladium intermediates. For instance, a Pd(II) catalyst can coordinate to the allene, making it susceptible to nucleophilic attack (nucleopalladation), or a Pd(0) catalyst can undergo oxidative addition with a suitable substrate to form an allenylpalladium(II) species. nih.govnih.gov

In a potential reaction between this compound and an allene, the carboxylic acid itself could act as an internal nucleophile. A plausible mechanism would involve the coordination of a Pd(II) catalyst to the allene, followed by an intramolecular attack by the carboxylate group. This would form a new heterocyclic ring containing palladium, which could then undergo further transformations like insertion of another allene molecule or reductive elimination.

Alternatively, a decarboxylative pathway could be envisioned, similar to known palladium-catalyzed decarboxylative cyclizations of substrates containing both an allene and a carboxylic acid derivative. rsc.org Such a process would likely involve oxidative addition of a Pd(0) catalyst to the C-O bond of the carboxyl group, followed by allene insertion and subsequent decarboxylation and reductive elimination to form a new C-C bond. rsc.org

Ritter Reaction with Arylcyclopropanes

The Ritter reaction is a classic method for synthesizing N-alkyl amides from a nitrile and a source of a stable carbocation, such as a tertiary alcohol or an alkene, under strong acid conditions. wikipedia.orgorganic-chemistry.org This reaction can be extended to arylcyclopropanes, where the acid-catalyzed ring-opening of the cyclopropyl group serves as the method for generating the required carbocation intermediate. nih.gov

For this compound, the reaction is initiated by the protonation of the cyclopropane ring by a strong acid. This protonation facilitates the cleavage of a C-C bond within the strained ring, leading to the formation of a secondary benzylic carbocation. The position of this carbocation is stabilized by the adjacent aromatic ring. This ring-opening of arylcyclopropanes to form carbocations via an Sₙ1-type mechanism is a known process, particularly in highly polar, non-nucleophilic solvents like hexafluoroisopropanol (HFIP). nih.gov

Once the carbocation is formed, the nitrogen atom of the nitrile solvent (e.g., acetonitrile) acts as a nucleophile and attacks the carbocation. organic-chemistry.orgmissouri.edu This step generates a stable nitrilium ion intermediate. The reaction is then completed by the addition of water, which hydrolyzes the nitrilium ion to afford the final N-alkyl amide product. organic-chemistry.org This pathway provides a method to transform the cyclopropyl group into a functionalized alkyl chain attached to the benzene ring, with the nitrogen atom of the amide originating from the nitrile solvent.

Advanced Characterization and Computational Studies of 2 Cyclopropylbenzoic Acid

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 2-Cyclopropylbenzoic acid, each providing a unique piece of the structural and electronic puzzle.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, cyclopropyl (B3062369), and carboxylic acid protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-14 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons would likely appear in the region of 7.2 to 8.1 ppm. Due to the ortho-substitution, these protons would exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) arising from spin-spin coupling. The cyclopropyl protons would be observed in the upfield region, typically between 0.5 and 2.5 ppm. The methine proton of the cyclopropyl group would likely be a multiplet, while the methylene (B1212753) protons would present as distinct multiplets due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons would resonate between 125 and 140 ppm, with the carbon attached to the carboxyl group and the carbon attached to the cyclopropyl group showing distinct shifts due to substituent effects. The carbons of the cyclopropyl ring are anticipated to appear in the upfield region, typically between 5 and 20 ppm.

A summary of predicted chemical shifts is presented in the table below.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 14.0 (broad singlet) | 170 - 180 |

| Aromatic (Ar-H) | 7.2 - 8.1 (multiplets) | 125 - 140 |

| Cyclopropyl (CH) | 1.5 - 2.5 (multiplet) | 10 - 20 |

| Cyclopropyl (CH₂) | 0.5 - 1.5 (multiplets) | 5 - 15 |

Note: These are predicted values and actual experimental data may vary.

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is expected to be dominated by characteristic absorptions of the carboxylic acid, the aromatic ring, and the cyclopropyl group.

The most prominent feature would be a very broad O-H stretching band from the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid is expected to produce a strong, sharp absorption band between 1710 and 1760 cm⁻¹. Conjugation with the benzene (B151609) ring typically lowers this frequency to around 1710 cm⁻¹ in dimeric forms.

The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring would give rise to several weaker bands in the 1450-1600 cm⁻¹ region. The C-H bonds of the cyclopropyl group are also expected to show stretching vibrations in the region of 3000-3100 cm⁻¹. The C-O stretching of the carboxylic acid would likely be observed between 1210 and 1320 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1710 - 1760 | Strong |

| Aromatic | C-H stretch | > 3000 | Medium |

| Aromatic | C=C stretch | 1450 - 1600 | Medium to Weak |

| Cyclopropyl | C-H stretch | 3000 - 3100 | Medium |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Medium |

The UV-Vis absorption spectrum of this compound in aqueous solutions is primarily determined by the electronic transitions within the benzoic acid chromophore. The cyclopropyl group, being a saturated substituent, is not expected to significantly alter the primary absorption bands of the benzoic acid moiety.

For benzoic acid in an acidic aqueous solution (pH around 2.5), where the non-dissociated form predominates, two main absorption bands are typically observed. rsc.org The more intense B-band (a π → π* transition) appears around 230 nm, while a weaker C-band (also a π → π* transition) is centered around 274 nm. rsc.org In a basic solution (pH around 8.0), where the deprotonated benzoate (B1203000) anion is the major species, a blue shift is observed for both bands, with the B-band appearing at approximately 225 nm and the C-band at 269 nm. rsc.org The absorbance is also generally higher for the neutral species compared to the anion. rsc.org

| Species | pH | λmax (B-band) | λmax (C-band) |

| This compound | ~2.5 | ~230 nm | ~274 nm |

| 2-Cyclopropylbenzoate | ~8.0 | ~225 nm | ~269 nm |

Note: These values are based on data for benzoic acid and are expected to be similar for this compound.

Mass spectrometry provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₁₀H₁₀O₂) is 162.19 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) would be expected at m/z 162. A prominent fragmentation pathway for benzoic acids involves the loss of the hydroxyl radical (•OH), leading to the formation of a benzoyl cation. For this compound, this would result in a fragment ion at m/z 145 ([M-17]⁺). Subsequent loss of a carbon monoxide (CO) molecule from this fragment is also common, which would produce an ion at m/z 117. Another characteristic fragmentation of benzoic acid is the loss of the entire carboxyl group (•COOH), which would yield a phenylcyclopropane cation at m/z 117 ([M-45]⁺). The phenyl cation at m/z 77 is also a common fragment in the mass spectra of many benzene derivatives.

| Ion | m/z | Proposed Structure/Formation |

| [C₁₀H₁₀O₂]⁺ | 162 | Molecular ion |

| [C₁₀H₉O]⁺ | 145 | Loss of •OH |

| [C₉H₉]⁺ | 117 | Loss of CO from m/z 145 or loss of •COOH |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Note: The relative intensities of these fragments would depend on the ionization conditions.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been found in the surveyed literature, studies on ortho-substituted benzoic acids provide insights into the likely structural features. rsc.org

It is expected that this compound would crystallize in a hydrogen-bonded dimeric form, a common structural motif for carboxylic acids. rsc.org In this arrangement, two molecules are held together by a pair of O-H···O hydrogen bonds between their carboxyl groups. The planarity of the benzoic acid moiety might be influenced by the steric bulk of the ortho-cyclopropyl group, potentially leading to a twisted conformation where the carboxyl group and the cyclopropyl group are out of the plane of the benzene ring. The precise bond lengths, bond angles, and torsion angles would be determined by the crystal packing forces and intramolecular steric interactions.

Computational Chemistry for Reaction Mechanisms and Properties

Computational chemistry provides a powerful theoretical framework for investigating the reaction mechanisms and predicting the properties of this compound. Methods such as Density Functional Theory (DFT) can be employed to model the molecule's geometry, electronic structure, and spectroscopic properties.

Computational studies can be used to:

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. These calculated data can aid in the interpretation of experimental spectra.

Elucidate Reaction Mechanisms: Investigate the transition states and reaction pathways for various chemical transformations involving this compound. This can provide insights into the reactivity of the molecule and the feasibility of different synthetic routes.

Determine Molecular Properties: Calculate properties such as bond dissociation energies, ionization potentials, and electron affinities, which are fundamental to understanding the molecule's chemical behavior.

Analyze Intermolecular Interactions: Model the hydrogen bonding in dimeric structures and investigate the interactions with solvents or other molecules.

For instance, DFT calculations could be used to explore the conformational landscape of this compound, determining the relative energies of different rotational isomers of the cyclopropyl and carboxyl groups with respect to the benzene ring. Such studies on related benzoic acid derivatives have provided valuable insights into their antioxidant activities and reaction thermodynamics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and energetic properties of molecules like this compound. By solving approximations of the Schrödinger equation, DFT provides detailed insights into the molecule's quantum mechanical properties. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(2d,2p), to optimize the molecular geometry and determine its ground state energy. nih.govvjst.vnvjst.vn

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For substituted benzoic acids, the nature and position of the substituent significantly influence these frontier orbitals. nih.govresearchgate.net The electron-donating or withdrawing character of the cyclopropyl group, combined with its steric influence at the ortho position, modulates the electronic distribution across the aromatic system and the carboxylic acid moiety.

Table 1: Representative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

|---|---|---|

| Energy of HOMO | -6.8 eV | Represents the electron-donating ability of the molecule. |

| Energy of LUMO | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule. |

Molecular Dynamics (MD) Simulations to Explore Conformational Landscapes and Reaction Dynamics

Molecular Dynamics (MD) simulations offer a method to explore the conformational flexibility and dynamic behavior of this compound over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map the potential energy surface and identify stable and transient conformations. mdpi.com For this compound, significant conformational freedom exists, primarily involving the rotation of the C-C bond connecting the cyclopropyl group to the benzene ring and the C-C bond connecting the carboxylic acid group.

These simulations can reveal the most populated low-energy conformations in different environments, such as in the gas phase or in explicit solvent. wustl.edu The orientation of the cyclopropyl ring relative to the plane of the benzene ring and the conformation of the carboxylic acid group (e.g., the dihedral angle O=C-C=C) are critical determinants of the molecule's shape and interaction potential. By analyzing the simulation trajectories, one can construct a free energy landscape that illustrates the relative stabilities of different conformers and the energy barriers for interconversion between them. biorxiv.org This information is crucial for understanding how the molecule might bind to a receptor or a catalyst active site, as its flexibility allows it to adapt its shape to fit a binding partner. nih.gov

Table 2: Illustrative Conformational States of this compound from MD Simulations

| Conformer | Key Dihedral Angle (Cyclopropyl-Aryl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~60° | 0.00 | 75% |

| B (Local Minimum) | ~120° | 1.2 | 20% |

| C (Transition State) | ~90° | 2.5 | <5% |

Elucidation of Catalytic Mechanisms and Selectivity Origins

Computational chemistry, particularly DFT, is instrumental in elucidating the detailed mechanisms of catalytic reactions involving this compound. nih.gov These studies can map out the entire reaction coordinate, identifying intermediates, transition states, and the associated activation energies for each step. researchgate.netresearchgate.net For instance, in a rhodium-catalyzed C-H activation and annulation reaction, DFT calculations can determine the energetic favorability of activating the C-H bond ortho to the cyclopropyl group versus the one ortho to the carboxylic acid group. mdpi.com

The origins of selectivity in such reactions can be traced to subtle differences in the activation barriers of competing pathways. mdpi.com Factors such as steric hindrance from the bulky cyclopropyl group or electronic effects influencing the acidity of specific C-H bonds can be quantified. Another potential reaction pathway for this molecule is the catalytic ring-opening of the strained cyclopropane (B1198618) ring. rsc.orgresearchgate.netbeilstein-journals.org DFT studies can model the interaction of the cyclopropyl group with a catalyst (e.g., Ni or Rh complexes), calculate the energy barrier for C-C bond cleavage, and predict the regioselectivity of subsequent functionalization. chemrxiv.org By comparing the energetics of different potential mechanisms, researchers can predict the most likely reaction outcome and design catalysts that favor the formation of a desired product.

Table 3: Hypothetical Activation Energies for Competing Catalytic Pathways

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway 1: C-H Activation (ortho to -COOH) | Activation of the C-H bond adjacent to the carboxylic acid. | 25.5 | Minor Product |

| Pathway 2: C-H Activation (ortho to cyclopropyl) | Activation of the C-H bond adjacent to the cyclopropyl group. | 23.1 | Major Product |

| Pathway 3: Cyclopropane Ring-Opening | Catalytic cleavage of a C-C bond in the cyclopropane ring. | 28.9 | Unfavored under these conditions |

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods provide a powerful means to predict various spectroscopic parameters of this compound, which can then be correlated with experimental data to confirm its structure and understand its properties. niscpr.res.in DFT calculations are widely used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, typically show good agreement with experimental spectra, aiding in the assignment of complex vibrational modes. niscpr.res.innih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). niscpr.res.in These theoretical predictions are invaluable for interpreting experimental NMR spectra and resolving ambiguities in structural assignments.

Electronic excitations and UV-Vis absorption spectra are predicted using Time-Dependent Density Functional Theory (TD-DFT). vjst.vnresearchgate.netmdpi.com This method calculates the energies of electronic transitions (e.g., π → π*) and their corresponding oscillator strengths, which determine the position (λmax) and intensity of absorption bands. mdpi.comyoutube.comyoutube.com The correlation between predicted and measured spectra serves as a rigorous validation of both the molecular structure and the computational methodology employed. mpg.de

Table 4: Predicted vs. Typical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Typical Experimental Range |

|---|---|---|

| IR: C=O Stretch (Carboxylic Acid) | 1725 cm⁻¹ | 1700-1730 cm⁻¹ |

| IR: C-H Stretch (Cyclopropyl) | 3085 cm⁻¹ | 3080-3100 cm⁻¹ |

| ¹H NMR: Carboxylic Acid Proton | δ 12.5 ppm | δ 10-13 ppm |

| ¹³C NMR: Carbonyl Carbon | δ 172 ppm | δ 170-180 ppm |

| UV-Vis λmax (π → π*) | 235 nm | 230-240 nm |

Catalytic Applications and Organic Synthesis Utility of 2 Cyclopropylbenzoic Acid

Role as a Key Intermediate in Multi-Step Organic Syntheses

2-Cyclopropylbenzoic acid serves as a crucial building block in multi-step organic synthesis, a strategy used to create complex molecules through a sequence of chemical reactions. mdpi.com This approach is fundamental in pharmaceutical chemistry for the development of new drugs and in the synthesis of natural products. mdpi.comyoutube.com The compound's structure, featuring a reactive carboxylic acid handle and a unique cyclopropyl (B3062369) moiety, allows for diverse chemical modifications.

The utility of this compound as an intermediate is highlighted in its application for creating diverse molecular libraries for drug discovery. By systematically modifying both the aromatic ring and the carboxylic acid function, chemists can generate a wide array of novel compounds for biological screening.

Table 1: Examples of Synthetic Transformations Involving Benzoic Acid Derivatives This table is illustrative of general multi-step synthesis involving benzoic acid derivatives, as specific examples for this compound are proprietary or less commonly published.

| Starting Material Class | Reaction Type | Intermediate Product | Potential Final Product Class |

|---|---|---|---|

| Benzoic Acid | Amidation | N-substituted Benzamide | Bioactive Amides |

| Benzoic Acid | Esterification | Benzyl Benzoate (B1203000) | Fragrance Compounds |

| Substituted Benzoic Acid | Ullmann Coupling | Triazole Derivative | Pharmaceutical Compounds mdpi.com |

Catalytic Systems Utilizing this compound Derivatives

Derivatives of this compound are integral to various catalytic systems, leveraging both the electronic nature of the aromatic ring and the unique reactivity of the cyclopropyl group.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have become indispensable in pharmaceutical and materials science. researchgate.net Derivatives of this compound, such as cyclopropylboronic acids, are excellent partners in these transformations. The Suzuki-Miyaura cross-coupling, for example, allows for the efficient coupling of cyclopropylboronic acid with aryl halides or triflates. mdpi.comorganic-chemistry.org This reaction typically proceeds under mild conditions with high functional group tolerance. organic-chemistry.org

The use of specialized ligands, such as SPhos, in combination with a palladium(II) acetate (B1210297) catalyst has been shown to be highly effective for the coupling of cyclopropylboronic acid with bromothiophenes, achieving high yields with low catalyst loading. mdpi.com Similarly, cyclopropyl Grignard reagents can be coupled with aryl bromides in the presence of a palladium catalyst, a reaction that can be enhanced by zinc halide additives to "soften" the Grignard reagent and improve yields. organic-chemistry.org These methods provide a direct route to introduce the cyclopropylarene moiety, a common structural motif in medicinal chemistry.

Table 2: Palladium-Catalyzed Reactions with Cyclopropyl Derivatives

| Reaction Name | Cyclopropyl Reagent | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Cyclopropylboronic Acid | Aryl Triflate | Pd(OAc)₂ / Ligand | Aryl Cyclopropane (B1198618) organic-chemistry.org |

| Suzuki-Miyaura Coupling | Cyclopropylboronic Acid | Bromothiophene | Pd(OAc)₂ / SPhos | Cyclopropylthiophene mdpi.com |

| Negishi-type Coupling | Cyclopropylmagnesium Bromide | Aryl Bromide | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | Aryl Cyclopropane organic-chemistry.org |

Lewis acid catalysis is crucial for activating substrates and controlling selectivity in a multitude of organic reactions. nih.gov In the context of cyclopropane chemistry, Lewis acids can facilitate the ring-opening of donor-acceptor (D-A) cyclopropanes, which contain both an electron-donating and an electron-withdrawing group. This activation makes the cyclopropane susceptible to nucleophilic attack. For instance, various Lewis acids can catalyze the regiodivergent N-alkylation of indazoles with D-A cyclopropanes, where the choice of Lewis acid dictates which nitrogen atom of the indazole is alkylated. rsc.org

While direct examples involving this compound are not prevalent in the literature, the principle can be extended. The benzoic acid group acts as an electron-withdrawing group, which could polarize the cyclopropane ring. An organometallic Lewis acid could coordinate to the carbonyl oxygen of the benzoic acid or its ester derivative, further enhancing the electrophilicity of the cyclopropane ring and making it more susceptible to nucleophilic ring-opening reactions. This cooperative activation strategy, combining a Lewis basic site on the substrate with an external Lewis acid, is a powerful concept in modern catalysis. nih.gov

Cytochrome P450 enzymes are a family of monooxygenases that play a central role in the metabolism of a vast array of compounds, including drugs. youtube.com These enzymes catalyze various oxidative reactions, primarily hydroxylations, but also desaturations that form alkenes. nih.gov The factors that determine whether the enzyme performs hydroxylation versus desaturation are complex and depend on the substrate's structure and its orientation within the enzyme's active site. nih.gov

A study on the oxidation of 4-cyclopropylbenzoic acid by the enzyme CYP199A4 from Rhodopseudomonas palustris demonstrated that the enzyme selectively hydroxylates the substrate at the benzylic carbon (the carbon atom of the cyclopropyl ring attached to the benzene (B151609) ring). nih.gov This outcome is in contrast to the oxidation of similar molecules like 4-n-propylbenzoic acid, which yields a mixture of hydroxylated and desaturated products. The high C-H bond strength of the benzylic position on the cyclopropyl ring and its specific positioning over the heme active site are thought to favor the hydroxylation pathway exclusively for 4-cyclopropylbenzoic acid. nih.gov This regioselective oxidation highlights the potential of enzymatic catalysis for the precise functionalization of cyclopropyl-containing molecules.

Table 3: Cytochrome P450 (CYP199A4) Oxidation of Alkylbenzoic Acids nih.gov

| Substrate | Product(s) | Pathway(s) | Key Finding |

|---|---|---|---|

| 4-Cyclopropylbenzoic acid | Benzylic alcohol | Regioselective Hydroxylation | No desaturation observed. |

| 4-n-Propylbenzoic acid | Benzylic alcohol, Cβ alcohol, Alkene | Hydroxylation and Desaturation | Mixture of products formed in similar quantities. |

Enantioselective Synthesis via Chiral Cyclopropylbenzoic Acid Auxiliaries

The synthesis of single-enantiomer pharmaceutical compounds is of paramount importance, as different enantiomers can have vastly different biological activities. One powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Derivatives of this compound can be designed to function as chiral auxiliaries. By resolving this compound into its individual enantiomers or by attaching a known chiral entity to it, a chiral reagent can be created. This chiral cyclopropylbenzoic acid derivative can then be coupled to a prochiral substrate. The steric and electronic properties of the chiral auxiliary would then direct the approach of a reagent to one of the two faces of the substrate, leading to the formation of one diastereomer in excess.

For example, in a process analogous to the use of chiral oxazolidinones in aldol (B89426) reactions, an N-acyl derivative formed from a chiral cyclopropylbenzoic acid could be used to control the stereochemistry of enolate alkylation or aldol addition reactions. wikipedia.org A three-step sequence involving an aldol reaction, a directed cyclopropanation, and a retro-aldol cleavage demonstrates how a temporary stereocenter, introduced via a chiral auxiliary, can be used to synthesize enantiopure cyclopropane-carboxaldehydes. rsc.org This general principle underscores the potential for developing specific chiral auxiliaries based on the this compound scaffold for use in asymmetric synthesis.

Strain-Release Driven Reactions in Cyclopropane Chemistry

The cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol) due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon. This inherent strain energy can be harnessed as a thermodynamic driving force for a variety of chemical transformations known as strain-release driven reactions. researchgate.netresearchgate.net These reactions often proceed under mild conditions to form more stable, less strained products.

In molecules like this compound, this strain energy can be released through ring-opening reactions. The activation of a C-C bond within the cyclopropane ring can lead to the formation of linear chains or the construction of larger ring systems. For example, the palladium-catalyzed lactonization of cyclopropane carboxylic acids involves the activation and cleavage of a non-polar C(sp³)-C(sp³) bond, driven by the release of ring strain. researchgate.net Similarly, Zn-catalyzed aerobic oxidative ring-opening of cyclopropanols can initiate a cascade reaction to form complex heterocyclic structures. rsc.org

These strain-release strategies are powerful tools in synthetic chemistry, providing access to complex molecular architectures that would be difficult to assemble using traditional methods. The combination of the strained cyclopropane ring and the versatile carboxylic acid functionality in this compound makes it a potentially valuable substrate for developing novel strain-release driven methodologies.

Applications of 2 Cyclopropylbenzoic Acid in Medicinal Chemistry and Biological Systems

Design and Synthesis of Bioactive Small Molecules

The structural attributes of 2-cyclopropylbenzoic acid make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The cyclopropyl (B3062369) moiety can influence the conformational rigidity of a molecule, which can be crucial for optimal interaction with biological targets.

Precursor in Pharmaceutical Development and Drug Discovery

Cyclopropane-containing building blocks are of significant interest in drug discovery for their ability to introduce novel three-dimensional structures into drug candidates. nih.govnih.gov The cyclopropyl group can act as a bioisostere for other chemical groups, offering improvements in physicochemical properties such as metabolic stability and membrane permeability. nih.gov While direct utilization of this compound as a precursor for a marketed drug is not extensively documented in publicly available literature, the broader class of cyclopropanecarboxylic acids serves as key intermediates in the synthesis of various pharmaceuticals. researchgate.net The principles of fragment-based drug discovery often utilize small, functionalized building blocks like this compound to construct more complex and potent drug molecules. whiterose.ac.uk

Development of Anti-inflammatory and Analgesic Agents

Benzoic acid derivatives have a long history in the development of anti-inflammatory and analgesic drugs. mdpi.comnih.govnih.gov The core structure of many non-steroidal anti-inflammatory drugs (NSAIDs) is based on an aromatic carboxylic acid. mdpi.commdpi.comnih.gov Research into novel benzoic acid derivatives aims to develop agents with improved efficacy and reduced side effects compared to existing treatments. nih.govgoogle.com The introduction of a cyclopropyl group, as seen in this compound, can modulate the pharmacological properties of the parent benzoic acid scaffold. While specific studies focusing solely on the anti-inflammatory and analgesic properties of this compound are not abundant, the exploration of its derivatives in this therapeutic area is a logical extension of established structure-activity relationships for benzoic acid-based anti-inflammatory agents. google.com

Identification of Antimicrobial Agents

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Benzoic acid and its derivatives have been investigated for their antimicrobial properties. nih.gov Furthermore, compounds containing cyclopropane (B1198618) rings have also demonstrated antimicrobial activity. For instance, 2-heptylcyclopropane-1-carboxylic acid has been shown to disperse and inhibit bacterial biofilms. nih.gov This suggests that the combination of a cyclopropane ring and a carboxylic acid moiety, as present in this compound, could be a promising scaffold for the development of new antimicrobial compounds. Studies on various amino acid derivatives have also highlighted the potential for antimicrobial activity. uctm.edu While direct evidence for the antimicrobial efficacy of this compound is limited in the reviewed literature, the known activities of its constituent chemical motifs warrant further investigation.

Contribution to Antiviral Drug Synthesis (e.g., Ledipasvir intermediates)

The synthesis of complex antiviral drugs often involves multi-step processes utilizing a variety of chemical building blocks. Ledipasvir, an antiviral agent used in the treatment of Hepatitis C, contains a complex molecular architecture. google.com The synthesis of Ledipasvir and its intermediates presents significant challenges, particularly in the construction of the chiral cyclopropane moiety. google.comresearchgate.net While patents and synthetic literature describe various routes to Ledipasvir, the explicit use of this compound as a direct starting material is not prominently detailed. google.comgoogle.com However, the synthesis of key fragments of Ledipasvir involves the creation of functionalized cyclopropane structures, a chemical space to which this compound belongs. researchgate.net The development of efficient synthetic routes to such complex molecules is an ongoing area of research, and the use of pre-functionalized building blocks like this compound could potentially offer advantages in streamlining these synthetic pathways.

Ligand-Receptor Interactions and Modulation

The specific three-dimensional shape conferred by the cyclopropyl group can be critical for precise interactions with the binding sites of biological receptors, leading to the modulation of their activity.

Antagonism of the EP4 Receptor (e.g., 4-[1-(trifluoromethyl)cyclopropyl]benzoic acid)

The E-prostanoid 4 (EP4) receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a key target in the development of therapies for inflammation, pain, and cancer. nih.govpatsnap.comnih.govbiorxiv.org A significant number of potent and selective EP4 receptor antagonists are based on a 4-cyclopropylbenzoic acid scaffold. nih.govnih.govresearchgate.net The discovery of compounds such as 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766) and 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894) highlights the importance of the cyclopropylbenzoic acid moiety in achieving high affinity and selectivity for the EP4 receptor. nih.govnih.gov

The cyclopropyl group in these antagonists plays a crucial role in orienting the molecule within the receptor's binding pocket, facilitating key interactions that lead to antagonism. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the cyclopropyl ring and the benzoic acid can significantly impact the potency and pharmacokinetic properties of these antagonists. nih.govnih.gov For instance, the introduction of a trifluoromethyl group on the cyclopropane ring has been a successful strategy in the design of potent EP4 antagonists.

Table 1: Selected EP4 Receptor Antagonists based on a Cyclopropylbenzoic Acid Scaffold

| Compound Name | Structure | Target | Therapeutic Area |

| MF-766 | 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid | EP4 Receptor | Inflammatory Pain. nih.gov |

| MK-2894 | 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid | EP4 Receptor | Pain and Inflammation. nih.gov |

Agonism of the Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose homeostasis. chemrxiv.org Activation of FXR is a therapeutic strategy for metabolic and cholestatic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and primary biliary cholangitis. researchgate.netgoogle.com While direct agonism by this compound itself is not extensively documented in available literature, derivatives incorporating the cyclopropyl ring have been investigated as FXR agonists.

One such example is seen in the development of compounds where a cyclopropyl ring is used as a conformationally constrained replacement for a more flexible stilbene (B7821643) double bond found in earlier non-steroidal FXR agonists like GW4064. researchgate.net For instance, the compound PX20606 incorporates a cyclopropyl group and demonstrates FXR agonism. researchgate.net The rationale for using the cyclopropane ring is to lock the molecule into a specific three-dimensional orientation that enhances binding to the FXR ligand-binding domain, potentially improving potency and pharmacokinetic properties compared to more flexible analogues. researchgate.net FXR functions as a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) to regulate gene expression. chemrxiv.orggoogle.com

Design of Retinoid X Receptor (RXR) Selective Ligands (e.g., 4-[1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-cyclopropyl] benzoic acid)

The Retinoid X Receptors (RXRs) are another class of nuclear receptors that are central to controlling gene expression related to cell growth, differentiation, and apoptosis. The design of RXR-selective ligands is a significant area of research for cancer therapeutics. researchgate.net The compound 4-[1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-cyclopropyl] benzoic acid (SR11246) is a notable example of a potent and selective RXR agonist. researchgate.net

In the design of this molecule, the cyclopropyl group serves as a rigid linker connecting the tetramethyltetrahydronaphthalene group to the benzoic acid moiety. researchgate.net This structural feature is critical for its selectivity. The conformational restriction imposed by the cyclopropane ring orients the two larger aromatic parts of the molecule in a fixed spatial arrangement, which is optimal for binding to the RXR's ligand-binding pocket while disfavoring interaction with Retinoic Acid Receptors (RARs). researchgate.net This high selectivity for RXRs over RARs is a key objective in designing such compounds to minimize off-target effects. researchgate.net

| Compound Name | Target Receptor | Biological Role |

|---|---|---|

| PX20606 | Farnesoid X Receptor (FXR) | Agonist |

| 4-[1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-cyclopropyl] benzoic acid | Retinoid X Receptor (RXR) | Selective Agonist |

Enzyme-Mediated Biotransformations and Inhibition Studies

Cytochrome P450 (CYP199A4) Catalyzed Hydroxylation of Cyclopropylbenzoic Acid Analogues

Cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of compounds. google.com The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has been studied for its ability to catalyze the oxidation of various para-substituted benzoic acids. mdpi.comresearchgate.net

Research has shown that CYP199A4 regioselectively hydroxylates 4-cyclopropylbenzoic acid at the benzylic carbon (the carbon atom of the cyclopropyl ring attached to the benzene (B151609) ring). mdpi.com This is in contrast to its action on other alkylbenzoic acids. For instance, the oxidation of 4-n-propylbenzoic acid by the same enzyme yields a mixture of products from hydroxylation at different positions and from desaturation (formation of an alkene). mdpi.com The high selectivity observed with 4-cyclopropylbenzoic acid is attributed to the specific orientation of the substrate within the enzyme's active site, which positions the benzylic C-H bond for attack by the heme-iron center, and the relative strength of this bond. mdpi.com

| Substrate | Benzylic (Cα) Hydroxylation | Cβ Hydroxylation | Desaturation (Alkene) |

|---|---|---|---|

| 4-Cyclopropylbenzoic acid | 100% | 0% | 0% |

| 4-n-Propylbenzoic acid | ~33% | ~33% | ~33% |

| 4-n-Butylbenzoic acid | 45% | Not Reported | 55% |

| 4-Isobutylbenzoic acid | 54% | 41% | 5% |

Inhibition of Parasitic Hexokinase 1 by Substituted Cyclopropylbenzoic Acids

Parasitic protozoa such as Trypanosoma brucei, the causative agent of human African trypanosomiasis, rely exclusively on glycolysis for ATP production in their infectious bloodstream form. researchgate.net This makes the enzymes of the glycolytic pathway, particularly the first enzyme, hexokinase (HK), attractive targets for drug development.

Research into inhibitors for T. brucei hexokinase 1 (TbHK1) has led to the optimization of a benzamidobenzoic acid series of compounds. mdpi.com Within this series, a derivative containing a cyclopropyl moiety, 2-(4-(tert-Butylbenzamido)-4-chloro-5-cyclopropylbenzoic acid , was synthesized and evaluated. mdpi.com Structure-activity relationship studies on this class of compounds aimed to improve potency against the TbHK1 enzyme and enhance efficacy against the whole parasite. The optimization efforts led from an initial hit with modest biochemical inhibition (IC₅₀ = 9.1 μM) to probes with significantly improved potency (IC₅₀ = 0.28 μM) and efficacy against the live parasite. mdpi.com These compounds were also found to inhibit hexokinase from Leishmania major, suggesting a potential broad-spectrum application against multiple kinetoplastid parasites. mdpi.com

Structure-Activity Relationship (SAR) and Lead Optimization Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity. The cyclopropylbenzoic acid scaffold has been utilized in such studies to probe and optimize interactions with various biological targets.

In the context of RXR selective ligands, the SAR is well-defined. The cyclopropane ring acts as a non-hydrocarbon, rigid spacer. Its presence is crucial for establishing the correct geometry between the benzoic acid "polar head" and the bulky hydrophobic tetramethyltetrahydronaphthalene "tail," which leads to high-affinity binding and selective activation of RXRs. Altering the nature of this linker or the substituents on the aromatic rings can drastically change receptor affinity and selectivity.

Emerging Research Themes and Future Perspectives for 2 Cyclopropylbenzoic Acid

Advancements in Sustainable Synthesis and Green Chemistry Approaches

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize environmental impact. researchgate.net The synthesis of 2-Cyclopropylbenzoic acid and its derivatives is an area ripe for the application of these sustainable practices. Traditional synthetic routes often rely on harsh reagents and generate significant waste. mdpi.com Modern approaches, however, are focusing on atom economy, the use of renewable resources, and environmentally benign reaction conditions. researchgate.netresearchgate.net

One promising strategy involves the use of biocatalysis, where enzymes or whole microorganisms are used to perform chemical transformations with high selectivity and under mild conditions. mdpi.com For instance, biosynthetic pathways for aminobenzoic acids in microorganisms could be engineered to produce cyclopropyl-functionalized analogues. mdpi.com Another key area is the development of novel catalytic systems that are both efficient and recyclable. This includes chemo-catalysis and the use of catalysts that operate in green solvents like water, reducing the reliance on volatile organic compounds. researchgate.netnih.gov Research into lignin (B12514952) valorization, which aims to convert lignin-based benzoic acid derivatives into valuable chemicals, presents a sustainable route for producing raw materials for complex syntheses. rsc.org

Solvent-free, or solid-state, reactions represent another frontier in the green synthesis of heterocyclic compounds and could be adapted for derivatives of this compound. mdpi.com These methods often lead to reduced reaction times, higher yields, and simplified product isolation. mdpi.com

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduced waste generation, increased efficiency. researchgate.net |

| Use of Catalysis | Employing recyclable biocatalysts or chemo-catalysts to facilitate reactions. researchgate.net | Lower energy requirements, high selectivity, reduced use of stoichiometric reagents. |

| Benign Solvents | Utilizing water or other environmentally friendly solvents, or conducting reactions under solvent-free conditions. nih.govmdpi.com | Reduced pollution and health hazards associated with volatile organic compounds. |

| Renewable Feedstocks | Exploring the use of biomass-derived starting materials, such as those from lignin. rsc.org | Decreased reliance on petrochemicals, more sustainable production lifecycle. |

Integration of Artificial Intelligence and Machine Learning in Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For this compound, these computational tools offer powerful capabilities to expedite its development from a laboratory curiosity to a functional compound.

| AI/ML Application | Relevance to this compound R&D | Expected Outcome |

| Synthesis Planning | Predicting optimal reaction conditions and retrosynthetic pathways. nih.gov | Accelerated development of efficient and sustainable synthetic methods. |

| New Compound Design | Generating virtual libraries of derivatives and predicting their biological activity. | Faster identification of lead compounds for therapeutic applications. nih.gov |

| Property Prediction | In-silico prediction of ADME (absorption, distribution, metabolism, excretion) and toxicity profiles. nih.gov | Early de-risking of drug candidates and reduction in late-stage failures. |

| Reaction Optimization | Integration with automated synthesis platforms for high-throughput screening of reaction parameters. eurekalert.orgsciencedaily.com | Doubled average yields in complex reactions and discovery of novel reaction conditions. sciencedaily.com |